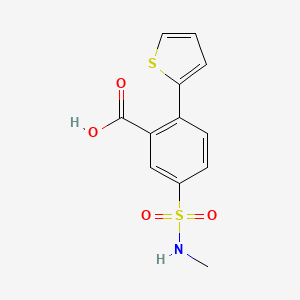

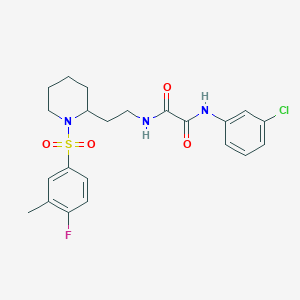

5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid is not directly mentioned in the provided papers. However, the papers discuss related chemical compounds and their synthesis, which may offer insights into the synthesis and properties of similar sulfamoyl benzoic acid derivatives. The first paper describes the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a new catalyst, while the second paper outlines the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids, which are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) is catalyzed by 1,3,5-Tris(hydrogensulfato) benzene, which is prepared from phloroglucinol and chlorosulfonic acid. This catalyst facilitates the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with various aromatic aldehydes . Similarly, the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids involves a four-step process starting from commercially available 3-benzylidenephthalide, leading to the formation of thiazole esters and subsequent hydrolysis to yield the benzoic acids . These methods may be adapted for the synthesis of 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid by incorporating the appropriate sulfamoyl and thiophene groups at the necessary steps.

Molecular Structure Analysis

While the molecular structure of 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid is not analyzed in the provided papers, the structures of related compounds suggest that the presence of aromatic systems and heteroatoms like sulfur and nitrogen could influence the electronic and steric properties of the molecule. These features are important in determining the reactivity and potential applications of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid. However, the described synthesis methods and the known reactivity of benzoic acid derivatives imply that such a compound could participate in various organic reactions, such as esterification, amidation, and coupling reactions, depending on the functional groups present .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid are not discussed in the provided papers. Nonetheless, the properties of benzoic acid derivatives generally include solubility in organic solvents, potential for hydrogen bonding due to the carboxylic acid group, and the ability to form salts and esters. The presence of a sulfamoyl group could also affect the acidity and solubility in water .

Scientific Research Applications

Synthesis and Characterization

- Schiff base derivatives containing thiophene rings, such as 2-[(2-hydroxy-5-thiophen-2-yl-benzylidene)-amino]-6-methyl-benzoic acid, have been synthesized for spectroscopic characterization and theoretical analysis. This research contributes to understanding the molecular structure and properties of similar compounds, including 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid (Ermiş, 2018).

Interaction Energy Maps and Antimicrobial Activity

- Studies on p-substituted benzoic acid derivatives, including ones similar to 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid, have shown effectiveness against multidrug-resistant Staphylococcus aureus. The research emphasizes the importance of hydrophobicity in the biological response of these compounds (Masunari et al., 2009).

Luminescence Sensitization

- Thiophenyl-derivatized nitrobenzoic acid ligands, related to 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid, have been evaluated as potential sensitizers for Eu(III) and Tb(III) luminescence. This research contributes to the understanding of luminescence in solution and solid-state species (Viswanathan & Bettencourt-Dias, 2006).

Corrosion Inhibition

- The role of similar compounds in corrosion inhibition has been studied, especially their effectiveness in protecting mild steel in acidic environments. This research provides insights into the protective layer formation and adsorption characteristics of these compounds (Ammal et al., 2018).

Solvent Selection in Molecular Systems

- Research on the solubilities of related compounds has been used to calculate solubility parameters, contributing to solvent selection in molecular bulk heterojunction systems. This is crucial for optimizing the efficiency of such systems (Walker et al., 2011).

Inhibitors and Substrates for Enzymes

- Studies on substituted benzoic acids as inhibitors of thiopurine methyltransferase suggest that compounds like 5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid may interact with enzymes in distinct ways, impacting their function and potential use in medical research (Ames et al., 1986).

properties

IUPAC Name |

5-(methylsulfamoyl)-2-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-13-19(16,17)8-4-5-9(10(7-8)12(14)15)11-3-2-6-18-11/h2-7,13H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOCKBRDRBVSBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methylsulfamoyl)-2-(thiophen-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)